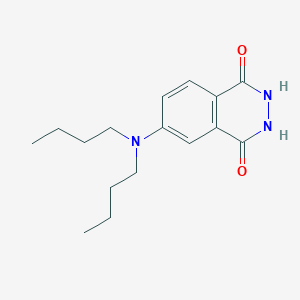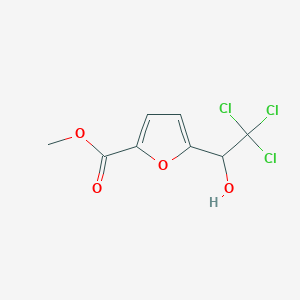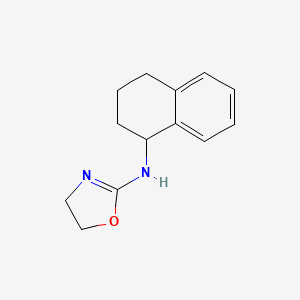
N~1~,N~1~,N~2~,N~2~-Tetramethyl-1-phenylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~2~,N~2~-Tetramethyl-1-phenylethane-1,2-diamine: is an organic compound that belongs to the class of diamines. It is characterized by the presence of two amine groups attached to a phenylethane backbone, with each nitrogen atom substituted by two methyl groups. This compound is known for its applications in various fields, including organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N1,N~1~,N~2~,N~2~-Tetramethyl-1-phenylethane-1,2-diamine involves the reductive amination of 1-phenylethane-1,2-dione with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Direct Alkylation: Another method involves the direct alkylation of 1-phenylethane-1,2-diamine with methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N1,N~1~,N~2~,N~2~-Tetramethyl-1-phenylethane-1,2-diamine can undergo oxidation reactions, leading to the formation of corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Imines, nitriles
Reduction: Secondary amines
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: N1,N~1~,N~2~,N~2~-Tetramethyl-1-phenylethane-1,2-diamine is used as a ligand in various catalytic processes, including transition metal-catalyzed reactions.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry:
Polymerization: It is used as a catalyst in the polymerization of certain monomers to produce polymers with specific properties.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetramethyl-1-phenylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, facilitating catalytic processes. It can also act as a nucleophile, participating in various chemical reactions through its amine groups.
Comparación Con Compuestos Similares
N,N,N’,N’-Tetramethylethylenediamine: Similar in structure but lacks the phenyl group.
N,N-Dimethyl-1-phenylethane-1,2-diamine: Similar but with fewer methyl substitutions.
Uniqueness: N1,N~1~,N~2~,N~2~-Tetramethyl-1-phenylethane-1,2-diamine is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other diamines. This makes it particularly valuable in applications requiring specific interactions with aromatic systems.
Propiedades
Número CAS |
51559-07-0 |
|---|---|
Fórmula molecular |
C12H20N2 |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
N,N,N',N'-tetramethyl-1-phenylethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-13(2)10-12(14(3)4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3 |
Clave InChI |
VRLWWRXSQPYXQP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(C1=CC=CC=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]-](/img/structure/B14672872.png)
![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)
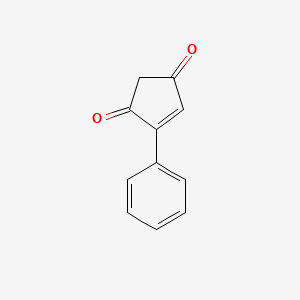

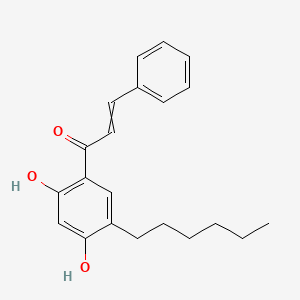
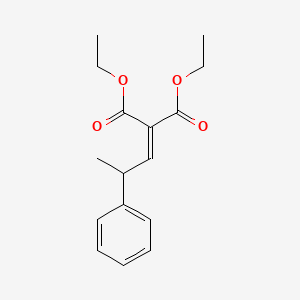
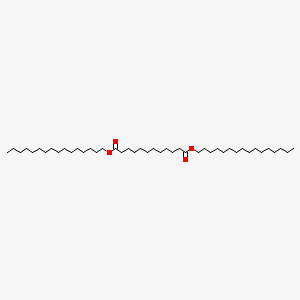
![2,2'-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14672903.png)
